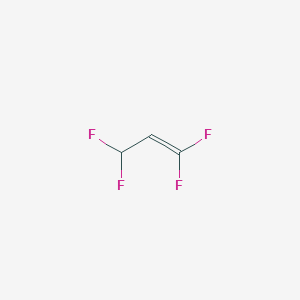

1,1,3,3-Tetrafluoroprop-1-ene

Overview

Description

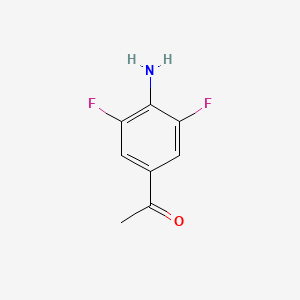

1,1,3,3-Tetrafluoroprop-1-ene is a hydrofluoroolefin . It has two isomers: cis-1,3,3,3-tetrafluoropropene and trans-1,3,3,3-tetrafluoropropene . The trans isomer is used as a refrigerant .

Synthesis Analysis

The synthesis of 2,3,3,3-tetrafluoroprop-1-ene involves several steps . The starting composition includes compounds having structures selected from specific formulas. This composition is contacted with a first fluorinating agent to produce a first intermediate composition. This is then contacted with a second fluorinating agent to produce a second intermediate composition. Finally, at least a portion of the second intermediate is catalytically dehydrochlorinated to produce 2,3,3,3-tetrafluoroprop-1-ene .

Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 8 bonds. There are 6 non-H bonds, 1 multiple bond, and 1 double bond .

Chemical Reactions Analysis

The combustion mechanism of trans-1,3,3,3-tetrafluoroprop-1-ene has been investigated theoretically and experimentally . The theoretical model of its combustion was revealed in unimolecular decomposition, collision with oxygen, and addition with radicals (hydrogen and hydroxyl radical) .

Physical And Chemical Properties Analysis

This compound has a molar mass of 114.043 g·mol −1 . Its boiling point is -16 °C . The density is 1.2±0.1 g/cm 3 . The vapour pressure is 2901.7±0.0 mmHg at 25°C . The enthalpy of vaporization is 22.7±3.0 kJ/mol .

Scientific Research Applications

Synthesis and Chemical Utility

1,1,3,3-Tetrafluoroprop-1-ene, under the name 2,3,3,3-tetrafluoroprop-1-ene (HFO-1234yf), has been utilized in chemical synthesis, particularly in the formation of CF3-containing vinyl ethers. This process involves the reaction of various alkoxides with HFO-1234yf, following an addition-elimination sequence at its C2 position, resulting in high yields of these valuable compounds (Hiraoka et al., 2015).

Environmental and Refrigeration Applications

This compound has gained significant attention as an environmentally friendly alternative for various applications, notably in refrigeration systems. Its low global warming potential makes it a promising replacement for traditional refrigerants. Studies have focused on its thermodynamic properties, such as vapor-pressure measurements and P-V-T behavior, crucial for its application in refrigeration systems and other industrial processes (Nicola et al., 2010; Nicola et al., 2011; Fedele et al., 2013).

Electrical Insulation

In the field of electrical engineering, this compound has been explored as a potential replacement for sulfur hexafluoride (SF6) in insulation applications. Its breakdown characteristics in nonuniform electric fields, particularly in mixtures with nitrogen, have been studied to evaluate its suitability in high-voltage applications (Lin et al., 2022).

Physical Properties and Engineering Applications

Research has also focused on the physical properties of this compound, including its thermal conductivity, viscosity, and phase equilibrium. These studies are fundamental for its application in various engineering fields, such as designing efficient refrigeration systems and heat pumps (Huber et al., 2016; Cui et al., 2018).

Phase Equilibrium Studies

The phase equilibrium properties of this compound with various lubricant oils have been a subject of investigation, crucial for its integration into refrigeration systems. Understanding the solubility and phase behavior of this compound with different lubricants aids in the selection and design of appropriate refrigeration systems (Sun et al., 2017).

Mechanism of Action

Target of Action

1,1,3,3-Tetrafluoroprop-1-ene, also known as trans-1,3,3,3-Tetrafluoropropene or R-1234ze(E), is a hydrofluoroolefin . It primarily targets the environment as a refrigerant, a blowing agent for foam and aerosol applications, and in air horns and gas dusters . It was developed as a “fourth-generation” refrigerant to replace fluids such as R-134a .

Mode of Action

The theoretical model of R1234ze(E) combustion was revealed in unimolecular decomposition, collision with oxygen, and addition with radicals (hydrogen and hydroxyl radical) . The compound interacts with its targets through these processes, leading to changes in the environment where it is used.

Biochemical Pathways

The combustion mechanism of R1234ze(E) involves several biochemical pathways. These include unimolecular decomposition, collision with oxygen, and addition with radicals . All the reaction pathways were calculated by density function theory method on M06-2X/6–311 + G (d, p) level .

Pharmacokinetics

Rapid evaporation of the liquid may cause frostbite .

Result of Action

The result of the action of this compound is the creation of a cooling effect when used as a refrigerant. It also serves as a propellant in aerosol applications . Misuse or intentional inhalation can be fatal as a result of effects on the heart, without alarming symptoms .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the compound shows a “hump phenomenon” with the increase of pressure . The U50% of HFO1234ze(E)/N2 gas mixture first decreases and then increases with the increase of the mixing ratio under positive polarity impulse voltage . The variation trend of 50% discharge voltage with mixing ratio under negative polarity impulse voltage is related to pressure .

Safety and Hazards

Future Directions

1,1,3,3-Tetrafluoroprop-1-ene is currently in limited commercial production and is used as a foam-blowing agent in applications requiring a low Global Warming Potential (GWP) . It is also of interest as a refrigerant . The present equation of state will be valuable in design studies of refrigeration systems using this compound .

Biochemical Analysis

Biochemical Properties

1,1,3,3-Tetrafluoroprop-1-ene plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound has been found to affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further impact cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure can lead to its degradation, resulting in the formation of by-products that may have different biological effects . Long-term studies have indicated that continuous exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses . It is important to consider these dosage-dependent effects when evaluating the safety and efficacy of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For instance, cytochrome P450 enzymes are responsible for the oxidation of this compound, leading to the formation of metabolites . These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and biological effects .

Properties

IUPAC Name |

1,1,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-2(5)1-3(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYODXFAOQCIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617590 | |

| Record name | 1,1,3,3-Tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4556-24-5 | |

| Record name | 1,1,3,3-Tetrafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)